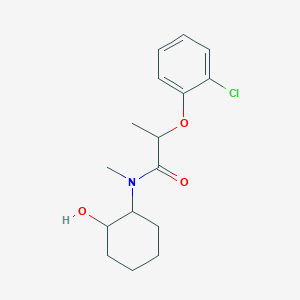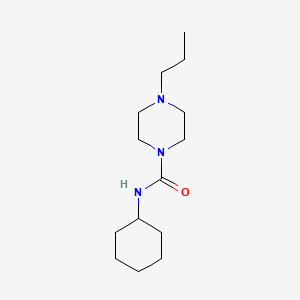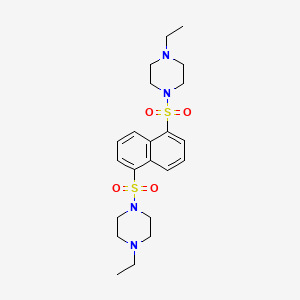
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA belongs to a class of compounds called adenosine A1 receptor agonists, which have been shown to have various effects on the body's biochemical and physiological processes. In
Wirkmechanismus
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to adenosine A1 receptors, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This, in turn, leads to various physiological effects such as the reduction of heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its effects on heart rate and blood pressure, this compound has also been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. These effects are thought to be mediated by the activation of adenosine A1 receptors in various tissues throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically study the effects of adenosine A1 receptor activation without the interference of other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is in the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as longer half-lives and increased selectivity. Another area of interest is in the study of the effects of this compound on various disease states, such as cardiovascular disease, neurodegenerative disorders, and inflammation. Overall, this compound has great potential for advancing our understanding of adenosine A1 receptor signaling and its role in various physiological processes.
Synthesemethoden
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 2-(hydroxymethyl)cyclohexanone, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final this compound compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the study of adenosine A1 receptors, which are involved in various physiological processes such as regulation of heart rate, blood pressure, and neuronal activity. This compound has been shown to selectively activate adenosine A1 receptors, making it a useful tool for studying the effects of adenosine A1 receptor activation on these processes.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(21-15-10-6-3-7-12(15)17)16(20)18(2)13-8-4-5-9-14(13)19/h3,6-7,10-11,13-14,19H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKOWUZLBYDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)
![5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347047.png)
![ethyl 7-amino-4-oxo-6-(phenylsulfonyl)-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5347049.png)